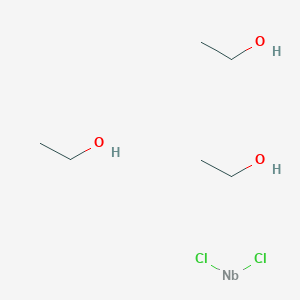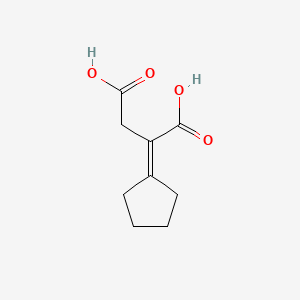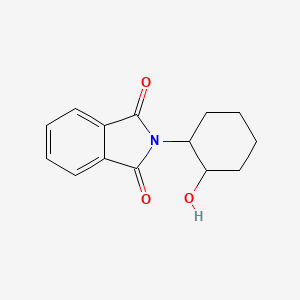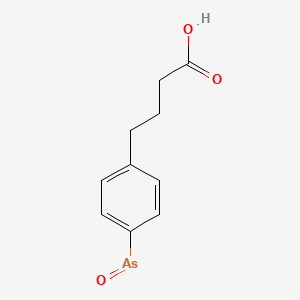![molecular formula C12H13ClN2O4 B14723798 [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate CAS No. 6328-31-0](/img/structure/B14723798.png)
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydroxyethoxy group, and a chlorophenyl carbamate moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-cyano-2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction of the cyano group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
科学的研究の応用
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyethoxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. The chlorophenyl carbamate moiety can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(4-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom.
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique combination of the cyano, hydroxyethoxy, and chlorophenyl carbamate groups in [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate imparts distinct chemical and biological properties that differentiate it from similar compounds
特性
CAS番号 |
6328-31-0 |
|---|---|
分子式 |
C12H13ClN2O4 |
分子量 |
284.69 g/mol |
IUPAC名 |
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-2-1-3-10(6-9)15-12(17)19-8-11(7-14)18-5-4-16/h1-3,6,11,16H,4-5,8H2,(H,15,17) |
InChIキー |
SOYGFVHKVCDYFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC(C#N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


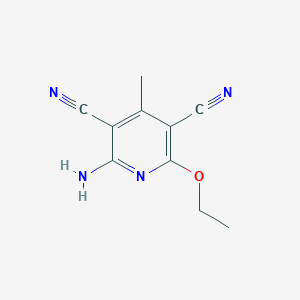
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)


![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
